2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone
CAS No.:
Cat. No.: VC13535793
Molecular Formula: C13H15F3OS
Molecular Weight: 276.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15F3OS |
|---|---|
| Molecular Weight | 276.32 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-[2-(3-methylbutylsulfanyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C13H15F3OS/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3 |
| Standard InChI Key | IERKTUOFPOMYMR-UHFFFAOYSA-N |
| SMILES | CC(C)CCSC1=CC=CC=C1C(=O)C(F)(F)F |
| Canonical SMILES | CC(C)CCSC1=CC=CC=C1C(=O)C(F)(F)F |
Introduction
Structural and Chemical Identity of 2,2,2-Trifluoroacetophenone
Molecular Framework and Key Properties
2,2,2-Trifluoroacetophenone (C₈H₅F₃O) consists of a benzene ring bonded to a trifluoromethyl ketone group. Its molecular weight is 174.12 g/mol, with a density of 1.3±0.1 g/cm³ and a boiling point of 165.5±0.0°C . The trifluoromethyl group significantly enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles such as thiols or amines .
Physicochemical Characteristics
Synthesis Pathways for Trifluoroacetophenone Derivatives
Etherification and Functionalization Strategies
The patent CN1962603A details methods for synthesizing 2-(2,2,2-trifluoroethoxy)phenol, highlighting phase-transfer catalysis (e.g., tetrabutylammonium bromide) under alkaline conditions . Although this route focuses on ethoxy groups, analogous strategies could apply to introducing iso-pentylthio moieties. Key steps include:
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Nucleophilic Substitution: Reacting o-nitrohalobenzenes with trifluoroethanol or thiols.
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Reduction: Converting nitro groups to amines using catalysts like palladium carbon or iron powder.
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Diazotization and Hydroxylation: Generating phenolic groups via diazonium intermediates .
Hypothetical Synthesis of 2'-(Iso-Pentylthio)-2,2,2-Trifluoroacetophenone
While no direct method is documented, a plausible route involves:
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Thiol-Ether Formation: Reacting 2-chloro-2,2,2-trifluoroacetophenone with iso-pentylthiol (HS-CH₂CH(CH₂CH₃)₂) in the presence of a base (e.g., NaOH) and phase-transfer catalyst .
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Conditions: 0–100°C, polar aprotic solvents (e.g., DMF), yielding the thioether via SN2 displacement.
Physicochemical Properties of 2'-(Iso-Pentylthio)-2,2,2-Trifluoroacetophenone
Predicted Characteristics
Based on the parent compound and similar thioethers:
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Molecular Formula: C₁₂H₁₃F₃OS
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Molecular Weight: ~262.3 g/mol
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Boiling Point: Estimated 200–220°C (higher than 2,2,2-trifluoroacetophenone due to increased molecular weight).
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Lipophilicity: LogP ~3.5 (enhanced by the iso-pentylthio group) .
Stability and Reactivity
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The thioether linkage may confer resistance to hydrolysis compared to oxygen ethers.
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Electrophilic carbonyl remains reactive toward Grignard reagents or reducing agents (e.g., LiAlH₄).
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